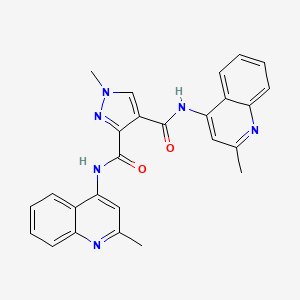
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. IQ-1 is a potent and selective inhibitor of the β-catenin/T-cell factor (TCF) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide inhibits the β-catenin/TCF pathway by binding to the TCF transcription factor and preventing its interaction with β-catenin. This leads to the downregulation of β-catenin target genes, which are involved in cell proliferation and survival. 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been shown to be a potent and selective inhibitor of the β-catenin/TCF pathway, with minimal off-target effects.
Biochemical and Physiological Effects
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model used. In cancer cells, 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide inhibits cell proliferation, migration, and invasion by downregulating β-catenin target genes. In osteoblasts, 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide promotes bone formation by activating the Wnt/β-catenin pathway. In Alzheimer's disease models, 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide reduces β-amyloid deposition and improves cognitive function by inhibiting the β-catenin/TCF pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has several advantages for lab experiments, including its high potency and selectivity for the β-catenin/TCF pathway, its well-characterized mechanism of action, and its ability to inhibit the pathway in a dose-dependent manner. However, 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its limited stability in biological matrices.
Direcciones Futuras
There are several future directions for the use of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide in scientific research. One area of interest is the development of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide analogs with improved solubility and stability for use in in vivo studies. Another area of interest is the use of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide could be used to study the role of the β-catenin/TCF pathway in other diseases, such as diabetes and cardiovascular disease. Overall, 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has the potential to be a valuable tool for studying the β-catenin/TCF pathway and its role in various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,4-diaminopyrazole in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide. The synthesis of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been widely used in scientific research to study the β-catenin/TCF pathway and its role in various diseases, including cancer, osteoporosis, and Alzheimer's disease. 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been shown to inhibit the proliferation and migration of cancer cells by targeting the β-catenin/TCF pathway. 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has also been used to study the effects of the β-catenin/TCF pathway on bone formation and resorption, as well as the role of this pathway in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
1-methyl-3-N,4-N-bis(2-methylquinolin-4-yl)pyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-15-12-22(17-8-4-6-10-20(17)27-15)29-25(33)19-14-32(3)31-24(19)26(34)30-23-13-16(2)28-21-11-7-5-9-18(21)23/h4-14H,1-3H3,(H,27,29,33)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNTLMOVDVKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(N=C3C(=O)NC4=CC(=NC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)

![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)


![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)